

Application Notes and Protocols for the Quantification of Methyl 2-Thiofuroate

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Compound of Interest

Compound Name: Methyl 2-thiofuroate

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of **Methyl 2-thiofuroate** (CAS 13679-61-3), a key flavoring agent and intermediate in various chemical syntheses.^{[1][2][3][4][5][6]} The methods described herein are based on established analytical techniques for similar furan derivatives and thioesters, providing a robust starting point for method development and validation.

Overview of Analytical Techniques

The quantification of **Methyl 2-thiofuroate** can be effectively achieved using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS). The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

- **High-Performance Liquid Chromatography (HPLC):** HPLC is a versatile technique suitable for the analysis of a wide range of compounds. For **Methyl 2-thiofuroate**, a reversed-phase HPLC method with UV detection is a primary approach due to the presence of a chromophore in the furan ring.^{[7][8][9][10][11][12]}
- **Gas Chromatography-Mass Spectrometry (GC-MS):** GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.^{[13][14][15][16][17][18][19][20]} Given the volatility of **Methyl 2-thiofuroate**, GC-MS offers high sensitivity and specificity.

Data Presentation: Comparative Method Performance

While specific validated performance data for **Methyl 2-thiofuroate** is not readily available in the public domain, the following table summarizes typical quantitative data for analogous furan derivatives and thioesters, which can serve as a benchmark for method development.

Analytical Method	Analyte Type	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Linearity (R ²)	Reference
HPLC-DAD	Furan Derivatives	0.002 - 0.093 mg/L	0.01 - 0.31 mg/L	>0.998	[8]
HPLC-UV	Furan	0.001 µg/mL	-	0.998	[10]
HPLC-DAD	Maytansinoid Metabolite (S-methyl derivative)	0.025 µg/mL	0.06 µg/mL	>0.99	[21]
GC-MS	Acyl-thioesters (as butylamide derivatives)	< 0.5 pmol	1.5 pmol	Not Specified	[13]
Fast GC-MS	Cannabinoids (silylated)	< 11.20 ng/mL	-	Not Specified	[20]
GC-MS	Fatty Acid Methyl Esters	Not Specified	Not Specified	>0.99	[16]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on the analysis of furan derivatives and provides a starting point for the quantification of **Methyl 2-thiofuroate**.

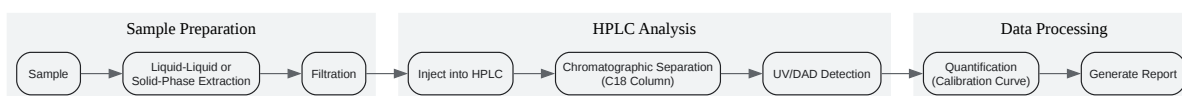
3.1.1. Sample Preparation

- **Standard Solution:** Accurately weigh approximately 10 mg of pure **Methyl 2-thiofuroate** standard and dissolve it in 10 mL of acetonitrile to prepare a stock solution of 1 mg/mL.
- **Calibration Standards:** Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired working range (e.g., 0.1 - 100 µg/mL).
- **Sample Preparation:** Depending on the matrix, sample preparation may involve liquid-liquid extraction or solid-phase extraction (SPE).
 - For liquid samples (e.g., beverages): A solid-phase extraction with a C18 cartridge can be employed to concentrate the analyte and remove interfering substances.[\[8\]](#)
 - For solid samples: An extraction with a suitable organic solvent (e.g., acetonitrile or dichloromethane) followed by filtration is recommended.

3.1.2. HPLC Parameters

Parameter	Recommended Condition
Column	Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column)[7]
Mobile Phase	Acetonitrile and water. A gradient elution may be necessary for complex matrices. For MS compatibility, replace any non-volatile acid with formic acid.[7][9]
Flow Rate	1.0 mL/min
Injection Volume	10 - 20 µL
Column Temperature	25 - 30 °C
Detector	Diode Array Detector (DAD) or UV Detector
Detection Wavelength	Monitor the UV spectrum of Methyl 2-thiofuroate to determine the optimal wavelength for quantification.

3.1.3. Workflow Diagram



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HPLC Analysis Workflow for **Methyl 2-thiofuroate**.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is based on general procedures for the analysis of volatile and semi-volatile organic compounds.

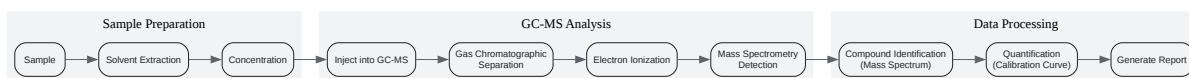
3.2.1. Sample Preparation

- **Standard Solution:** Prepare a stock solution of **Methyl 2-thiofuroate** in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.
- **Calibration Standards:** Prepare a series of calibration standards by serially diluting the stock solution with the same solvent.
- **Sample Preparation:**
 - **Liquid Samples:** Perform a liquid-liquid extraction using a non-polar solvent like hexane or dichloromethane.
 - **Solid Samples:** Use a suitable extraction technique such as Soxhlet extraction or pressurized liquid extraction with an appropriate solvent.
- **Derivatization:** While **Methyl 2-thiofuroate** is likely volatile enough for direct GC-MS analysis, derivatization may be considered to improve chromatographic performance for related, more polar analytes.[\[13\]](#)

3.2.2. GC-MS Parameters

Parameter	Recommended Condition
GC System	Agilent 6890 or equivalent
Mass Spectrometer	JEOL GC-Mate-II or equivalent
Column	DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas	Helium at a constant flow of 1 mL/min
Injector Temperature	250 °C
Injection Mode	Splitless
Oven Temperature Program	Initial temperature of 50 °C, hold for 2 min, then ramp at 10 °C/min to 280 °C, hold for 5 min.
MS Source Temperature	230 °C
MS Quadrupole Temperature	150 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Scan Range	m/z 40-400

3.2.3. Workflow Diagram



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GC-MS Analysis Workflow for **Methyl 2-thiofuroate**.

Method Validation

For use in regulated environments, the chosen analytical method must be validated according to ICH guidelines or equivalent regulatory standards. Key validation parameters include:

- **Specificity:** The ability to assess the analyte unequivocally in the presence of other components.
- **Linearity:** The ability to elicit test results that are directly proportional to the concentration of the analyte.
- **Range:** The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
- **Accuracy:** The closeness of the test results obtained by the method to the true value.
- **Precision:** The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
- **Limit of Detection (LOD):** The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- **Limit of Quantification (LOQ):** The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
- **Robustness:** A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The protocols outlined in this document provide a comprehensive starting point for the quantitative analysis of **Methyl 2-thiofuroate** using HPLC and GC-MS. While these methods are based on sound analytical principles for similar compounds, it is imperative that they are fully validated for the specific sample matrix and intended use to ensure the generation of accurate and reliable data.

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